(3-Isopropylphenyl)(methyl)sulfane
Overview
Description
(3-Isopropylphenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Sulfur-Containing Compounds : Gong et al. (2019) developed a radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes using methyl(2-alkynylphenyl)sulfanes, which can be related to the chemistry of (3-Isopropylphenyl)(methyl)sulfane. This process involves photocatalysis under visible light and is efficient in mild conditions, indicating potential in organic synthesis and medicinal chemistry applications (Gong, Wang, Ye, & Wu, 2019).
Annulation Reactions : Yan et al. (2018) investigated the photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes, demonstrating the synthesis of benzothiophenes and benzoselenophenes. This study highlights the utility of such sulfanes in synthesizing heterocyclic compounds, which are significant in drug development and materials science (Yan, Xu, Zhou, Chen, & Song, 2018).
Development of Aromatic Polyimides : Tapaswi et al. (2015) synthesized transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which involved the use of (3-nitrophenyl)(phenyl)sulfane. The resulting polyimides exhibit high refractive indices and small birefringences, suggesting applications in advanced materials and optics (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Sulfane Sulfur in Biological Systems : Hanaoka et al. (2017) reported the discovery of inhibitors for 3-Mercaptopyruvate sulfurtransferase (3MST), an enzyme producing sulfane sulfur. This enzyme's inhibitors can shed light on sulfane sulfur's physiological roles, which is relevant to understanding the biological implications of sulfane sulfur compounds like this compound (Hanaoka, Sasakura, Suwanai, Toma-Fukai, Shimamoto, Takano, Shibuya, Terai, Komatsu, Ueno, Ogasawara, Tsuchiya, Watanabe, Kimura, Wang, Uchiyama, Kojima, Okabe, Urano, Shimizu, & Nagano, 2017).
Sulfur-Containing Ligands in Coordination Chemistry : Siedle et al. (2007) explored the coordination chemistry of dinucleating P2N2S ligands, involving the use of sulfur-containing compounds in creating cationic palladium complexes. This research has implications for catalysis and material sciences (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).
Fluorescent Probes for Biological Systems : Han et al. (2018) developed a near-infrared fluorescent probe for detecting sulfane sulfur in living cells and in vivo. This research is significant for studying sulfane sulfur's role in physiological and pathological processes, providing a tool for real-time, sensitive detection in biological systems (Han, Song, Li, Yu, & Chen, 2018).
Properties
IUPAC Name |
1-methylsulfanyl-3-propan-2-ylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOLTWIALSFLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.